(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a complex organic compound that features a unique structure combining indole, thiazolidinone, and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzylamine with indole-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
The compound’s potential medicinal applications are being explored, particularly its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The indole and thiazolidinone moieties are known to interact with various biological pathways, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one: Unique due to the combination of indole, thiazolidinone, and dichlorobenzyl groups.
Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex structure of the target compound.
Disilane-bridged architectures: Similar in terms of synthetic complexity but differ in their electronic properties and applications.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H13Cl2N3OS |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H13Cl2N3OS/c20-14-6-5-11(7-15(14)21)9-24-10-12(13-3-1-2-4-16(13)24)8-17-18(25)23-19(22)26-17/h1-8,10H,9H2,(H2,22,23,25)/b17-8- |
InChI Key |
DMBNMBRBKVBWLE-IUXPMGMMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)/C=C\4/C(=O)N=C(S4)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C=C4C(=O)N=C(S4)N |
Origin of Product |
United States |
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